molecular formula C4H3IN2O B2806196 2(1H)-Pyrazinone, 3-iodo- CAS No. 1261594-59-5

2(1H)-Pyrazinone, 3-iodo-

Cat. No.: B2806196
CAS No.: 1261594-59-5
M. Wt: 221.985
InChI Key: QPFQIDREVIRSRP-UHFFFAOYSA-N
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Description

2(1H)-Pyrazinone, 3-iodo- is a heterocyclic compound characterized by a pyrazinone ring substituted with an iodine atom at the third position

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Safety and Hazards

The safety data sheets for similar compounds, such as “3-Iodo-1H-pyrazole”, suggest that these compounds may cause skin and eye irritation and may be harmful if inhaled . Therefore, it is recommended to handle “2(1H)-Pyrazinone, 3-iodo-” with appropriate protective equipment and to use it only in a well-ventilated area .

Future Directions

The future directions for “2(1H)-Pyrazinone, 3-iodo-” and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, the use of multicomponent reactions (MCRs) in their synthesis could be further optimized . Additionally, given their role as precursors in the synthesis of biologically active structures, there could be potential for their use in the development of new pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrazinone, 3-iodo- typically involves the iodination of 2(1H)-pyrazinone. One common method is the direct iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature to moderate temperatures to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods: Industrial production of 2(1H)-Pyrazinone, 3-iodo- may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Types of Reactions:

    Substitution Reactions: 2(1H)-Pyrazinone, 3-iodo- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents and conditions used.

    Reduction Reactions: Reduction of 2(1H)-Pyrazinone, 3-iodo- can lead to the formation of deiodinated pyrazinone derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid in solvents such as acetic acid or dichloromethane.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 3-azido-2(1H)-pyrazinone, 3-thiocyanato-2(1H)-pyrazinone, or 3-amino-2(1H)-pyrazinone.

    Oxidation Products: Various oxidized forms of pyrazinone, including 3-iodo-2(1H)-pyrazinone N-oxide.

    Reduction Products: Deiodinated pyrazinone derivatives.

Comparison with Similar Compounds

  • 2(1H)-Pyrazinone, 3-chloro-
  • 2(1H)-Pyrazinone, 3-bromo-
  • 2(1H)-Pyrazinone, 3-fluoro-

Comparison:

  • Reactivity: The iodine-substituted compound is generally more reactive in nucleophilic substitution reactions compared to its chloro, bromo, and fluoro counterparts due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond.
  • Biological Activity: The presence of the iodine atom can enhance the lipophilicity and membrane permeability of the compound, potentially leading to improved biological activity.
  • Applications: While all these compounds can be used as intermediates in organic synthesis, the specific properties of the iodine-substituted compound may make it more suitable for certain applications, such as in the development of radiolabeled compounds for imaging studies.

Properties

IUPAC Name

3-iodo-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFQIDREVIRSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261594-59-5
Record name 3-iodopyrazin-2-ol
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